

Application Note: One-Pot & Telescoped Synthesis Using 2-Chloro-N-methoxyacetamide Derivatives

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Compound of Interest

Compound Name: 2-chloro-N-methoxyacetamide

CAS No.: 36851-81-7

Cat. No.: B1367236

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Executive Summary & Reagent Profile[4]

The reagent **2-chloro-N-methoxyacetamide** refers to a class of bifunctional electrophiles used to introduce a chloroacetyl moiety while leveraging the unique reactivity of the N-methoxy group. In high-value synthesis, this predominantly refers to the Weinreb Amide derivative (2-chloro-N-methoxy-N-methylacetamide), which prevents over-alkylation during nucleophilic attack.[2]

This guide focuses on its critical role in the synthesis of 2-alkyl-4-quinolones (such as PQS), a class of potent quorum-sensing signaling molecules and antibiotic scaffolds.[2]

Reagent Specifications

Property	Weinreb Amide Derivative	Secondary Amide Derivative
Chemical Name	2-Chloro-N-methoxy-N-methylacetamide	2-Chloro-N-methoxyacetamide
CAS Number	67442-07-3	36851-81-7
Primary Utility	Synthesis of -chloro ketones (PQS precursors)	Synthesis of N-methoxy heterocycles; [3+3] Cyclizations
Key Feature	Stable 5-membered chelate with metals (Mg/Li)	Directing group for C-H activation; Electrophile
Storage	2–8 °C, Hygroscopic	2–8 °C, Moisture Sensitive

Core Application: Synthesis of Pseudomonas Quinolone Signal (PQS)[1][2][3][7]

The most impactful application of this reagent is the synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS).[2] The workflow utilizes the Weinreb amide to generate an

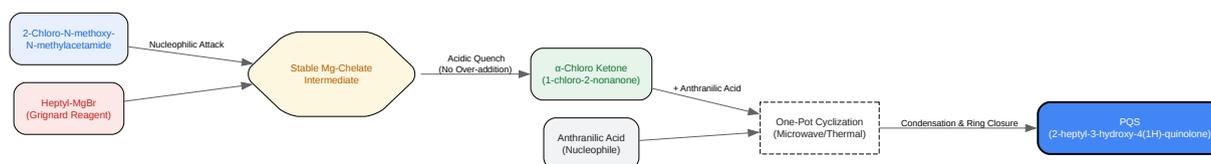
-chloro ketone intermediate, which undergoes a "one-pot" cyclization with anthranilic acid.

The Mechanistic Advantage

The reaction relies on the Weinreb Chelation Model. Unlike standard amides, the N-methoxy-N-methyl group forms a stable 5-membered cyclic transition state with the organometallic reagent (Mg or Li). This prevents the tetrahedral intermediate from collapsing until acidic quench, thereby stopping the reaction at the ketone stage and preventing over-addition to the alcohol.

Reaction Pathway Diagram

The following diagram illustrates the mechanistic flow from the Weinreb amide to the final quinolone scaffold.



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Figure 1: Mechanistic pathway for the conversion of Weinreb amide to PQS via stable chelation and subsequent cyclization.

Detailed Experimental Protocol

Protocol A: Synthesis of α -Chloro Ketone Intermediate

Objective: Selective mono-alkylation of 2-chloro-N-methoxy-N-methylacetamide.

- Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and maintain under inert atmosphere (or Ar).
- Reagent Preparation: Dissolve 2-chloro-N-methoxy-N-methylacetamide (1.0 equiv, e.g., 5.0 mmol) in anhydrous THF (20 mL). Cool the solution to 0 °C.
- Grignard Addition: Add Heptylmagnesium bromide (1.0 M in THF, 1.1 equiv) dropwise over 15 minutes.
 - Note: The solution may turn slightly yellow. The low temperature and slow addition are crucial to maintain the stability of the chelate.
- Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 1 hour.

- Quench: Carefully quench with 1 M HCl (10 mL) at 0 °C. This breaks the Mg-chelate and releases the ketone.
- Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over _____, and concentrate in vacuo.
- Output: Crude 1-chloro-2-nonanone. (Yield typically >85%).^[3]

Protocol B: One-Pot Cyclization to PQS

Objective: Condensation and cyclization of the

-chloro ketone with anthranilic acid.

- Mixing: In a microwave vial (or sealed tube), combine the crude 1-chloro-2-nonanone (1.0 equiv) and anthranilic acid (1.2 equiv).
- Solvent: Add anhydrous ethanol or dioxane (5 mL per mmol).
- Conditions (Microwave): Irradiate at 150 °C for 20–30 minutes.
 - Alternative (Thermal): Reflux in toluene/ethanol for 12–16 hours.
- Purification: Cool to RT. The product often precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/EtOAc if necessary.
- Validation: Confirm identity via

-NMR (characteristic quinolone NH singlet at ~11-12 ppm).

Performance Data & Optimization

The following data summarizes the yield efficiency of this protocol compared to traditional methods (e.g., condensation of aniline with

-keto esters).

Method	Key Reagent	Reaction Steps	Overall Yield	Atom Economy
Weinreb Route (This Protocol)	2-Chloro-N-methoxy-N-methylacetamide	2 (Telescoped)	65 - 82%	High
Traditional Duff Reaction	Aniline / Hexanoyl chloride	3+	20 - 35%	Low
-Keto Ester Route	Ethyl 3-oxodecanoate	2	45 - 55%	Moderate

Troubleshooting Guide

- Low Yield in Step 1: Ensure the Grignard reagent is titrated and fresh. Moisture kills the reaction.
- Over-alkylation (Tertiary Alcohol formation): This is rare with Weinreb amides but can occur if the quench is delayed too long at high temperatures or if the "N-methoxy" group is cleaved. Ensure the temperature remains < 25 °C before quench.
- Incomplete Cyclization: If using thermal heating, ensure the reaction runs for at least 12 hours. Microwave irradiation is significantly more efficient for this condensation.

Specialized Application: [3+3] Cyclization (Secondary Amide)

While less common, the secondary amide **2-chloro-N-methoxyacetamide** (CAS 36851-81-7) is utilized in desymmetric cyclizations.

- Reaction: Reaction with para-quinamines or similar electrophiles.
- Mechanism: The N-methoxy group acts as a nucleophile (via the oxygen or nitrogen depending on base) or a directing group, while the

-chloro group serves as the electrophilic trap.

- Outcome: Formation of complex N-methoxy-heterocycles (e.g., 1,2,4-oxadiazines) which are difficult to access via other routes.

References

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